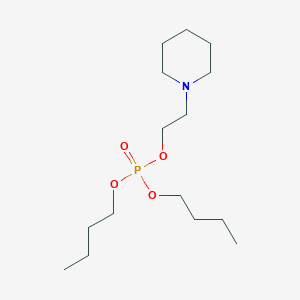
Bis(hexaméthyldisilazane) de thio
Vue d'ensemble
Description
Thiobis(hexamethyldisilazane) is an organosilicon compound with the molecular formula
C12H36N2SSi4
. It is also known as bis[bis(trimethylsilyl)amino] sulfide. This compound is notable for its unique structure, which includes silicon-nitrogen bonds and a central sulfur atom. It is primarily used in various chemical synthesis processes due to its reactivity and stability.Applications De Recherche Scientifique
Thiobis(hexamethyldisilazane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is utilized in the modification of biomolecules, particularly in the protection of amino groups during peptide synthesis.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: It is employed in the production of advanced materials, including silicon-based polymers and coatings.
Mécanisme D'action
Target of Action
Thiobis(hexamethyldisilazane), also known as Bis[bis(trimethylsilyl)amino] sulfide, is an organosilicon compound . It is primarily used as a chemical intermediate . The primary targets of this compound are the chemical reactions it is involved in, particularly in the synthesis of heterocycles .
Mode of Action
Thiobis(hexamethyldisilazane) interacts with its targets through various chemical reactions. It is a cost-effective organosilicon reagent that provides numerous applications and alternative solutions for challenging chemical reactions . The N–Si bond cleavage serves as a convenient nitrogen source (e.g., in multicomponent reactions), while the trimethylsilane part can participate in heterocycle formation through various mechanisms (e.g., as a cyclization promoter) .
Biochemical Pathways
Thiobis(hexamethyldisilazane) is involved in the synthesis of heterocycles . It is used in Michael–aldol reactions and as a silylation, amination, and amidation agent . The compound demonstrates remarkable potential in heterocyclic chemistry .
Result of Action
The result of Thiobis(hexamethyldisilazane)'s action is the successful synthesis of heterocycles . For example, a series of 2,4-diphenylquinazolines were obtained with excellent yields using TMSOTf as a catalyst and Thiobis(hexamethyldisilazane) as a nitrogen source .
Action Environment
The action of Thiobis(hexamethyldisilazane) can be influenced by various environmental factors. For instance, the compound rapidly deposits sulfur on gold surfaces, forming dense films and multilayers within minutes, through a concerted adsorption mechanism . Additionally, the compound’s effectiveness in chemical reactions can be enhanced under solvent-free conditions, microwave-assisted reactions, one-pot procedures, and atom economy protocols .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiobis(hexamethyldisilazane) can be synthesized through the reaction of hexamethyldisilazane with sulfur dichloride. The reaction typically proceeds as follows:
2[(CH3)3Si]2NH+SCl2→[(CH3)3Si]2NSN[(CH3)3Si]2+2HCl
This reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of thiobis(hexamethyldisilazane) involves similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common practices.
Types of Reactions:
Oxidation: Thiobis(hexamethyldisilazane) can undergo oxidation reactions, typically forming sulfoxides or sulfones depending on the oxidizing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions where the silicon-nitrogen bonds are targeted by nucleophiles.
Hydrolysis: In the presence of water, thiobis(hexamethyldisilazane) can hydrolyze to form silanols and ammonia.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Nucleophiles: Halides, alkoxides.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted silanes.
Hydrolysis: Silanols, ammonia.
Comparaison Avec Des Composés Similaires
Hexamethyldisilazane: [(CH3)3Si]2NH
Bis(trimethylsilyl)amine: [(CH3)3Si]2NH
Thiobis(hexamethyldisilazane) stands out due to its ability to undergo a wider range of chemical reactions, particularly those involving sulfur chemistry.
Propriétés
IUPAC Name |
[[[bis(trimethylsilyl)amino]sulfanyl-trimethylsilylamino]-dimethylsilyl]methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H36N2SSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYSTONGOLZKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)SN([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36N2SSi4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate](/img/structure/B99253.png)
